molecular formula C23H22N6O2 B2640575 N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-62-5

N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2640575
CAS RN: 946279-62-5
M. Wt: 414.469
InChI Key: PMZNZGPKJYMHEF-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole is a key building block in many natural products and pharmaceuticals .

Scientific Research Applications

Synthesis and Reactivity

The compound N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide belongs to a class of molecules that exhibit complex chemical behavior, including reactions and syntheses of derivatives. In one study, compounds with similar structures underwent a reaction involving ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure), followed by N-formylation, to produce N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. The reaction mechanism was explored using HPLC/MS (Ledenyova et al., 2018). Furthermore, the reactivity of related compounds, such as ethyl 7-azido-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, was studied, leading to the synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines, with the stability of the pyrazolo[5,1-c][1,2,4]triazine system to CrVI oxidants considered (Ivanov et al., 2018).

Biological Activity

Compounds in the same family have demonstrated significant biological activity. For example, derivatives of the compound were synthesized and evaluated for antitumor activity against the MCF-7 human breast carcinoma cell line, with several compounds showing moderate to high anticancer activity (Abdelhamid et al., 2016). Additionally, the complexation properties of similar compounds with lanthanides were investigated, revealing that the molecules act as tridentate ligands, which could have implications for their use in certain biomedical applications (Kobayashi et al., 2019).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-6-8-17(9-7-15)28-12-13-29-22(31)20(26-27-23(28)29)21(30)24-11-10-16-14-25-19-5-3-2-4-18(16)19/h2-9,14,25H,10-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZNZGPKJYMHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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